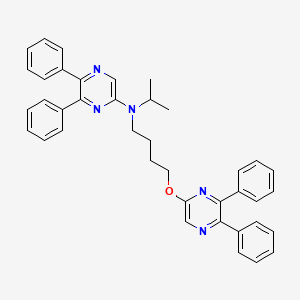
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine is a complex organic compound that features a pyrazine ring structure with multiple phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine typically involves multiple steps. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of phenyl groups through electrophilic aromatic substitution reactions. The final steps involve the attachment of the butyl and isopropyl groups under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide: This compound shares a similar pyrazine core structure but has different substituents, leading to distinct properties and applications.
4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C39H37N5O |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
N-[4-(5,6-diphenylpyrazin-2-yl)oxybutyl]-5,6-diphenyl-N-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C39H37N5O/c1-29(2)44(34-27-40-36(30-17-7-3-8-18-30)38(42-34)32-21-11-5-12-22-32)25-15-16-26-45-35-28-41-37(31-19-9-4-10-20-31)39(43-35)33-23-13-6-14-24-33/h3-14,17-24,27-29H,15-16,25-26H2,1-2H3 |
InChI-Schlüssel |
FHLJZBCYDXTXBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
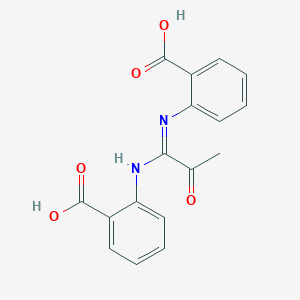
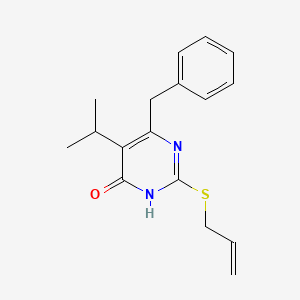

![2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid](/img/structure/B15217670.png)
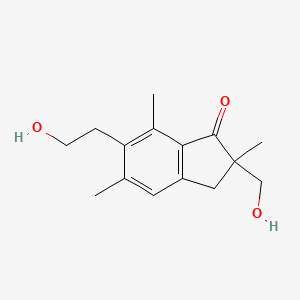
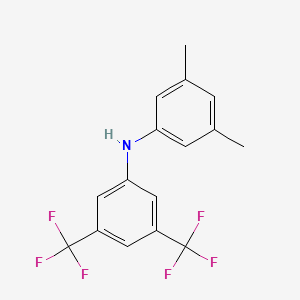
![2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15217690.png)
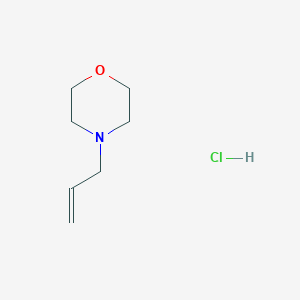

![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)
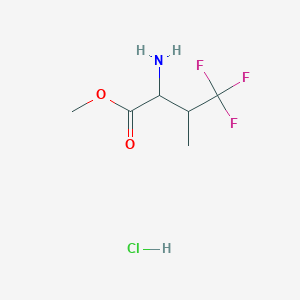
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
